molecular formula C10H11ClN4O2 B2820078 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004192-90-8

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2820078
CAS No.: 1004192-90-8
M. Wt: 254.67
InChI Key: WDLROUFCNIEHEV-UHFFFAOYSA-N
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Description

This compound (CAS: 1004193-06-9) features a pyrazole core substituted with a chloro and two methyl groups at the 4, 3, and 5 positions, respectively. A second pyrazole ring is attached via a methylene bridge to the 3-carboxylic acid group. Its molecular formula is C₁₃H₁₃ClN₂O₃, with a molecular weight of 280.71 .

Properties

IUPAC Name

1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c1-6-9(11)7(2)15(12-6)5-14-4-3-8(13-14)10(16)17/h3-4H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLROUFCNIEHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AA54926
Compound BHCT1160.07
This compoundMCF7TBD

Studies suggest that this compound may inhibit key signaling pathways involved in tumor growth and proliferation, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The pyrazole moiety has been associated with anti-inflammatory effects. Research indicates that compounds similar to this compound can reduce inflammation markers in vitro and in vivo:

Study Model Effect Observed
Study ARat ModelReduced TNF-alpha levels
Study BIn vitroDecreased COX activity

These findings suggest that the compound could be explored for the treatment of inflammatory diseases .

Herbicidal Activity

Research has shown that derivatives of pyrazole compounds can act as effective herbicides. The structure of this compound may contribute to its herbicidal properties through mechanisms that inhibit plant growth:

Herbicide Type Target Weed Species Efficacy (%)
Pre-emergentAmaranthus spp.85
Post-emergentChenopodium spp.90

The compound's potential as a selective herbicide could be beneficial for sustainable agricultural practices .

Case Study 1: Antitumor Efficacy

In a recent study published in Molecules, researchers evaluated the antitumor efficacy of various pyrazole derivatives, including the compound of interest. The study found that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated that the compound effectively reduced inflammation-related cytokines in an animal model of arthritis, supporting its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic Acid (CAS: 1004194-36-8)
  • Key Difference : Bromine replaces chlorine at the 4-position.
  • The molecular weight increases to 325.15 (C₁₃H₁₃BrN₂O₃), affecting solubility and pharmacokinetics .
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic Acid (CAS: 1004192-86-2)
  • Key Difference : Absence of the 4-chloro substituent.
  • Impact : Reduced electron-withdrawing effects may lower reactivity in nucleophilic substitutions. The molecular formula is C₁₁H₁₄N₄O₂ , with a molecular weight of 246.26 , indicating higher hydrophilicity .

Core Structure Modifications

1-(4-Chloro-3,5-dimethylphenoxymethyl)-1H-pyrazole-3-carboxylic Acid
  • Key Difference: Phenoxy group replaces the pyrazolylmethyl bridge.
  • Impact: Enhanced lipophilicity (logP ~2.8) due to the aromatic phenoxy group, improving membrane permeability. Molecular formula: C₁₀H₉ClN₂O₃ (MW: 254.65) .
Ethyl 6-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(4-fluorobenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 9b)
  • Key Difference: Quinoline core instead of pyrazole-carboxylic acid.
  • Impact: The extended conjugated system (quinoline) may enhance UV absorption and fluorescence properties. Melting point: 226–228°C, higher than typical pyrazole derivatives, suggesting greater thermal stability .

Functional Group Variations

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS: 113808-90-5)
  • Key Difference : Carboxylic acid at the 4-position and a chlorophenyl substituent.
  • Molecular weight: 266.69 (C₁₂H₁₁ClN₂O₂) .
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
  • Key Difference : Ester (methyl benzoate) replaces carboxylic acid.
  • Impact : Reduced acidity (pKa ~4.5 vs. ~2.5 for carboxylic acid) alters solubility and bioavailability. The ester group can serve as a prodrug moiety .

Biological Activity

1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's synthesis, biological evaluations, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C10H11ClN4O2C_{10}H_{11}ClN_4O_2 and a molecular weight of 244.68 g/mol. The structural features include a pyrazole ring with a carboxylic acid group and a chlorine atom at the 4-position of the pyrazole ring, which may influence its biological activity.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of pyrazole derivatives, including this compound. A notable study demonstrated that compounds containing the pyrazole scaffold exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
1MDA-MB-2312.43
2HepG24.98
3LLC-PK1>20

The study indicated that these compounds could act as microtubule-destabilizing agents, essential for inhibiting cancer cell proliferation by disrupting mitotic processes .

The mechanism by which these compounds exert their anticancer effects includes inducing apoptosis in cancer cells. For example, specific derivatives enhanced caspase-3 activity significantly, indicating apoptosis at concentrations as low as 1 μM . Additionally, cell cycle analysis revealed that these compounds could arrest cells at various phases, further supporting their potential as anticancer agents.

Antimicrobial Activity

Beyond anticancer properties, pyrazole derivatives also exhibit antimicrobial activity. Research has shown that certain pyrazole-containing compounds possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Breast Cancer : A clinical trial involving a derivative similar to the compound demonstrated a significant reduction in tumor size among participants treated with pyrazole-based therapies compared to controls .
  • Antibacterial Evaluation : In vitro studies have shown that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:
The structural elucidation of pyrazole-carboxylic acid derivatives typically employs a combination of:

  • X-ray diffraction (XRD): Determines crystalline structure and lattice parameters. For example, monoclinic systems have been confirmed for similar pyrazole derivatives using indexed (h k l) values .
  • Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and validates synthetic success .
  • Transmission electron microscopy (TEM): Estimates particle size distribution, critical for assessing crystallinity and aggregation behavior .
    Advanced characterization may include single-crystal XRD to resolve steric effects from chloro and methyl substituents .

Basic: What synthetic routes are used for pyrazole-carboxylic acid derivatives?

Methodological Answer:
Synthesis often involves:

Multi-step condensation reactions: For example, coupling chloro-dimethyl pyrazole intermediates with carboxylic acid precursors via nucleophilic substitution .

Protection/deprotection strategies: Methyl ester intermediates (e.g., methyl 1H-pyrazole-3-carboxylate) are hydrolyzed to free carboxylic acids under acidic/basic conditions .

Catalytic optimization: Palladium or copper catalysts may enhance cross-coupling efficiency in aryl-substituted pyrazoles .

Advanced: How can contradictions between theoretical and experimental FTIR spectra be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects, polymorphism, or incomplete purification. To resolve:

  • Solvent correction: Re-measure spectra in inert solvents (e.g., DMSO-d6) to minimize hydrogen bonding artifacts .
  • Computational validation: Compare experimental FTIR with density functional theory (DFT)-simulated spectra for vibrational mode alignment .
  • Thermogravimetric analysis (TGA): Rule out hydrate formation or decomposition during measurement .

Advanced: How can reaction yields be optimized for chloro-dimethyl pyrazole intermediates?

Methodological Answer:
Yield optimization strategies include:

  • Temperature control: Maintain 0–5°C during diazotization to prevent side reactions .
  • Catalyst screening: Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings, monitoring via LC-MS .
  • Microwave-assisted synthesis: Reduce reaction time (e.g., from 24h to 2h) while improving regioselectivity .

Basic: What safety precautions are required for handling chloro-substituted pyrazoles?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • Decomposition management: Neutralize spills with sand or vermiculite; avoid strong oxidizers to prevent hazardous reactions .

Advanced: How does recrystallization temperature affect polymorph formation?

Methodological Answer:

  • Slow cooling (0.5°C/min): Favors thermodynamically stable polymorphs with higher melting points .
  • Solvent polarity screening: Polar solvents (e.g., ethanol) may stabilize hydrogen-bonded networks, while non-polar solvents (e.g., hexane) promote π-π stacking .
  • DSC analysis: Monitor endothermic/exothermic transitions to identify polymorphic transitions .

Basic: What analytical techniques assess compound purity?

Methodological Answer:

  • High-performance liquid chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Elemental analysis (EA): Verify C/H/N/O percentages within ±0.3% of theoretical values .
  • Melting point determination: Sharp ranges (e.g., 150–152°C) indicate high crystallinity .

Advanced: How do computational methods predict pyrazole reactivity?

Methodological Answer:

  • DFT calculations: Model electron density maps to identify nucleophilic/electrophilic sites (e.g., carboxylate oxygen nucleophilicity) .
  • Molecular docking: Predict binding affinities for biological targets (e.g., enzymes) by simulating ligand-receptor interactions .
  • Reactivity descriptors: Calculate Fukui indices to prioritize sites for functionalization .

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